![molecular formula C14H26N2O2 B3011871 tert-Butyl 6-amino-2-azaspiro[4.5]decane-2-carboxylate CAS No. 1363382-19-7; 1368225-13-1](/img/structure/B3011871.png)
tert-Butyl 6-amino-2-azaspiro[4.5]decane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-amino-2-azaspiro[4.5]decane-2-carboxylate: is a chemical compound with the molecular formula C14H26N2O2 and a molecular weight of 254.37 g/mol It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-amino-2-azaspiro[4.5]decane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate with an amine source to introduce the amino group . The reaction conditions often include the use of solvents like dichloromethane and reagents such as Dess-Martin periodinane for oxidation steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-amino-2-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Dess-Martin periodinane.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the amino group.
Scientific Research Applications
tert-Butyl 6-amino-2-azaspiro[4.5]decane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 6-amino-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and participate in various interactions with biological molecules. The spirocyclic structure provides rigidity and unique spatial orientation, which can influence its binding properties and activity in biological systems .
Comparison with Similar Compounds
- tert-Butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate
- tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Comparison: tert-Butyl 6-amino-2-azaspiro[4.5]decane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of an amino group. This combination of features provides distinct chemical and biological properties compared to similar compounds. For example, tert-Butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate has a similar structure but differs in the position of the amino group, which can lead to different reactivity and applications .
Properties
CAS No. |
1363382-19-7; 1368225-13-1 |
|---|---|
Molecular Formula |
C14H26N2O2 |
Molecular Weight |
254.374 |
IUPAC Name |
tert-butyl 6-amino-2-azaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-8-14(10-16)7-5-4-6-11(14)15/h11H,4-10,15H2,1-3H3 |
InChI Key |
DCIGOSDVURTNCR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCCC2N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


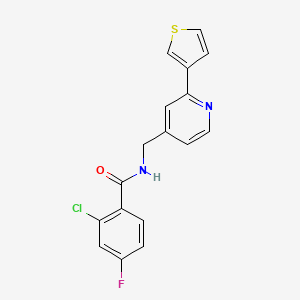
![N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B3011790.png)

![(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methoxyphenyl)methanone](/img/structure/B3011792.png)
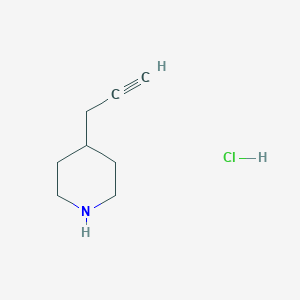
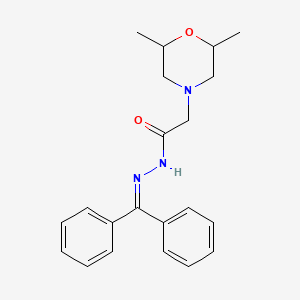
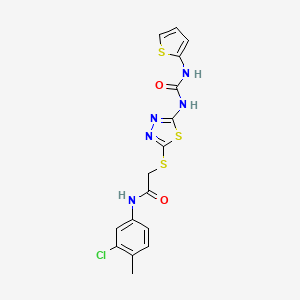
![5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B3011797.png)

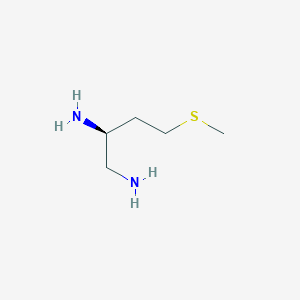
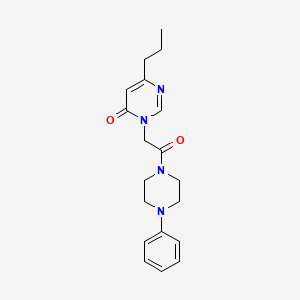
![2-(1H-Indol-3-yl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B3011806.png)
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenoxyacetamide](/img/structure/B3011808.png)
![N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide](/img/structure/B3011809.png)
